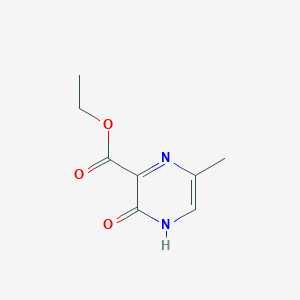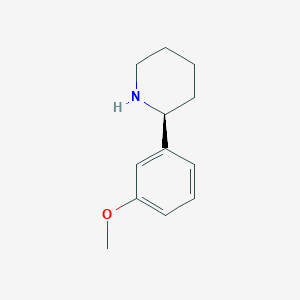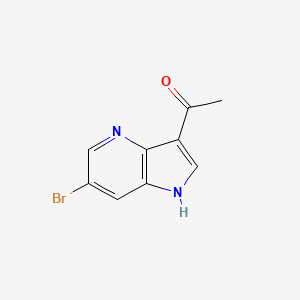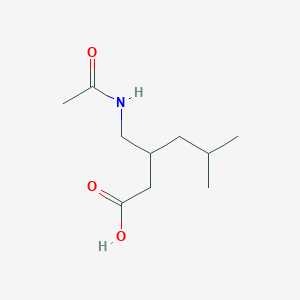
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and a hydroxy-oxopropanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves the reaction of 2,2-dimethylmorpholine with appropriate reagents to introduce the hydroxy-oxopropanimidamide group. One common method involves the use of hydrazinolysis followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the morpholine ring .
Wissenschaftliche Forschungsanwendungen
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-dimethylmorpholin-4-yl)-N’-hydroxyethanimidamide
- 4-(2,2-dimethylmorpholin-4-yl)benzoic acid hydrochloride
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is unique due to its specific structural features, including the combination of a morpholine ring with dimethyl substitution and a hydroxy-oxopropanimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H17N3O3 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
GRIYNDUBXZGLLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)


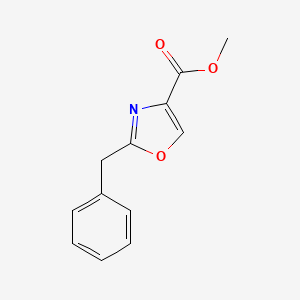
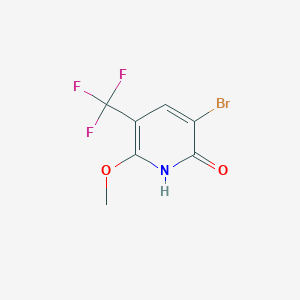

![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)
![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

